1-Isothiocyanato-8-(methylthio)octane

Catalog No.
S640777
CAS No.
4430-41-5
M.F
C10H19NS2
M. Wt
217.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isothiocyanato-8-(methylthio)octane

CAS Number

4430-41-5

Product Name

1-Isothiocyanato-8-(methylthio)octane

IUPAC Name

1-isothiocyanato-8-methylsulfanyloctane

Molecular Formula

C10H19NS2

Molecular Weight

217.4 g/mol

InChI

InChI=1S/C10H19NS2/c1-13-9-7-5-3-2-4-6-8-11-10-12/h2-9H2,1H3

InChI Key

BFBMDZOSZQDEKW-UHFFFAOYSA-N

SMILES

CSCCCCCCCCN=C=S

Canonical SMILES

CSCCCCCCCCN=C=S

Occurrence and Classification

1-Isothiocyanato-8-(methylthio)octane, also known as 8-(methylsulfanyl)octyl isothiocyanate, is an organic compound belonging to the class of isothiocyanates [, ]. Isothiocyanates are characterized by the presence of an -N=C=S group, which is an analogue of the isocyanate group (-N=C=O) found in many other organic molecules. 1-Isothiocyanato-8-(methylthio)octane is found naturally in some Brassica vegetables, including Japanese horseradish (Wasabia japonica) [].

Potential Health Effects

The research on the specific health effects of 1-Isothiocyanato-8-(methylthio)octane is limited. However, due to its classification as an isothiocyanate, it may share some properties with other members of this group. Isothiocyanates have been investigated for their potential chemopreventive properties, meaning they might play a role in preventing cancer []. This area of research is ongoing, and more studies are needed to understand the specific effects of 1-Isothiocyanato-8-(methylthio)octane.

1-Isothiocyanato-8-(methylthio)octane is a sulfur-containing organic compound characterized by the presence of an isothiocyanate functional group and a methylthio substituent on an octane backbone. Its chemical formula is C₁₀H₁₉NS₂, and it has a molecular weight of approximately 217.0959 g/mol. This compound belongs to the class of isothiocyanates, which are known for their pungent odor and potential biological activities.

Isothiocyanates are typically derived from glucosinolates found in cruciferous vegetables and have been studied for their various health benefits, including anticancer properties. The specific structure of 1-Isothiocyanato-8-(methylthio)octane provides unique properties that may differentiate it from other isothiocyanates.

Typical of isothiocyanates:

  • Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols, forming thioureas or thioesters, respectively.
  • Hydrolysis: In the presence of water, the isothiocyanate can hydrolyze to form the corresponding thiourea and carbon dioxide.
  • Addition Reactions: It can undergo addition reactions with various electrophiles due to the electrophilic nature of the carbon atom in the isothiocyanate group.

The biological activities of 1-Isothiocyanato-8-(methylthio)octane are primarily linked to its potential anticancer properties. Similar compounds have demonstrated:

  • Antioxidant Activity: They can scavenge free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties: Some studies indicate effectiveness against various bacterial strains.
  • Chemopreventive Effects: Isothiocyanates are known to induce phase II detoxifying enzymes, which may help in cancer prevention.

In particular, research has shown that isothiocyanates can inhibit tumor growth and metastasis in various cancer models.

Synthesis of 1-Isothiocyanato-8-(methylthio)octane typically involves the following methods:

  • From Dithiocarbamate Precursors: A common method involves reacting a dithiocarbamate with a cyanogen halide in an aqueous solution. The process usually requires a base and an inert organic solvent to separate the product effectively .
  • Direct Synthesis from Thiols: Another approach includes reacting octyl thiol with thiophosgene or similar reagents to introduce the isothiocyanate functional group.
  • Utilization of Glucosinolates: Extracting glucosinolates from cruciferous plants and converting them through enzymatic or chemical means into isothiocyanates can also yield this compound.

1-Isothiocyanato-8-(methylthio)octane has several applications:

  • Pharmaceuticals: Due to its biological activity, it may be explored for use in cancer therapies.
  • Agriculture: Its antimicrobial properties make it a candidate for natural pesticides.
  • Food Industry: It could be used as a flavoring agent or preservative due to its pungent characteristics.

Studies exploring the interactions of 1-Isothiocyanato-8-(methylthio)octane with biological systems have revealed:

  • Synergistic Effects with Other Compounds: It may enhance the efficacy of certain chemotherapeutic agents.
  • Metabolic Pathways: Research indicates that it interacts with metabolic pathways involved in detoxification and antioxidant defense mechanisms.

These interactions highlight its potential as a multifunctional agent in therapeutic applications.

Several compounds share structural similarities with 1-Isothiocyanato-8-(methylthio)octane. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-Isothiocyanato-7-(methylthio)heptaneIsothiocyanateOne carbon shorter than 1-Isothiocyanato-8-(methylthio)octane
Benzyl IsothiocyanateAromatic IsothiocyanateContains an aromatic ring; different biological activities
Methyl IsothiocyanateSimple IsothiocyanateSmaller size; commonly studied for its anticancer properties

The presence of the methylthio group at the octane position distinguishes 1-Isothiocyanato-8-(methylthio)octane from these similar compounds, potentially enhancing its biological activity and reactivity compared to others.

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₉NS₂, with a molecular weight of 217.4 g/mol. Its structure features:

  • An isothiocyanate group (-N=C=S) at the first carbon.
  • A methylthio group (-S-CH₃) at the eighth carbon.
  • A linear octane backbone connecting these substituents.

Key Structural Features:

PropertyDescription
BackboneOctane chain (8-carbon aliphatic hydrocarbon)
Functional GroupsIsothiocyanate (-N=C=S) at C1; methylthio (-S-CH₃) at C8
StereochemistryNo chiral centers reported; exists as a single stereoisomer in natural sources.

The compound belongs to the isothiocyanate class, specifically aliphatic isothiocyanates with sulfur-containing side chains. Its lipophilic nature, conferred by the octane chain, influences its solubility and reactivity in biological systems.

Glucosinolate Precursors and Hydrolysis Pathways

1-Isothiocyanato-8-(methylthio)octane belongs to the aliphatic isothiocyanate family and is derived from the enzymatic hydrolysis of its corresponding glucosinolate precursor, 8-methylthiooctyl glucosinolate [1] [2]. This compound represents a product of the chain-elongated methionine biosynthetic pathway, specifically arising from trihomomethionine through multiple rounds of amino acid chain elongation [3] [4].

The biosynthetic pathway of 1-isothiocyanato-8-(methylthio)octane begins with methionine as the initial amino acid substrate [3]. The chain elongation process involves a three-step cycle where methionine undergoes deamination to form the corresponding 2-oxo acid, followed by condensation with acetyl-coenzyme A, isomerization, and oxidation-decarboxylation [3]. Each cycle adds one methylene group to the growing carbon chain, with the methylthioalkylmalate synthase enzymes playing crucial roles in this process [4].

The core glucosinolate structure formation involves several enzymatic steps [3]. Cytochromes P450 belonging to the CYP79 family, specifically CYP79F1 and CYP79F2, catalyze the conversion of chain-elongated amino acids to aldoximes [3]. CYP79F1 metabolizes mono- to hexahomomethionine derivatives, resulting in both short- and long-chain aliphatic glucosinolates, while CYP79F2 exclusively processes long-chain penta- and hexahomomethionines [3].

The aldoxime intermediates are subsequently processed by CYP83A1, which primarily metabolizes aliphatic aldoximes to produce activated, oxidized forms [3]. These unstable intermediates undergo sulfur incorporation through glutathione-S-transferase-like enzymes using cysteine as substrate [3]. The resulting thiohydroximic acids are then glucosylated by UDP-glucose:thiohydroximic acid S-glucosyltransferases from the UGT74 family and sulfated by sulfotransferases to form the complete glucosinolate structure [3].

The hydrolysis pathway that produces 1-isothiocyanato-8-(methylthio)octane is initiated by myrosinase enzymes [5] [6]. Myrosinase is a thioglucosidase that hydrolyzes the β-thioglucoside linkage, releasing glucose and forming an unstable aglycone intermediate [5]. This aglycone undergoes spontaneous Lossen rearrangement to form the isothiocyanate product [5]. The myrosinase-glucosinolate system functions as a highly effective defense mechanism, activated when glucosinolates and myrosinase come into contact upon tissue damage [7].

Biosynthetic StepKey EnzymeGene FamilyCellular Location
Chain elongation (methionine → dihomomethionine)MAM1 (Methylthioalkylmalate synthase 1)MAM familyChloroplast
Chain elongation (dihomomethionine → trihomomethionine)MAM2 (Methylthioalkylmalate synthase 2)MAM familyChloroplast
Amino acid to aldoxime conversionCYP79F1/CYP79F2 (Cytochrome P450)CYP79 familyEndoplasmic reticulum
Aldoxime to aci-nitro compoundCYP83A1 (Cytochrome P450)CYP83 familyEndoplasmic reticulum
Sulfur incorporationGST (Glutathione-S-transferase)GST familyCytoplasm
Thiohydroximate formationSUR1 (C-S lyase)C-S lyaseCytoplasm
GlucosylationUGT74B1 (UDP-glucosyltransferase)UGT74 familyCytoplasm
Sulfation (core glucosinolate)AtST5b/AtST5c (Sulfotransferase)SOT familyCytoplasm
Myrosinase hydrolysisMyrosinase (β-thioglucosidase)TGG familyMyrosin cells
Isothiocyanate formationSpontaneous Lossen rearrangementNon-enzymaticExtracellular

Natural Sources: Brassica Vegetables and Other Plant Species

1-Isothiocyanato-8-(methylthio)octane has been identified in various members of the Brassicaceae family, with its occurrence documented in several plant species [8]. The compound has been reported in Arabidopsis thaliana, Rorippa sylvestris, and Rorippa indica, indicating its presence across different genera within the cruciferous plant family [8].

Watercress (Nasturtium officinale) represents one of the most significant natural sources of related long-chain isothiocyanates [9] [10]. Research has demonstrated that watercress contains substantially higher levels of glucosinolates in flowers compared to leaves and stems, with flowers containing 82.11 ± 0.63 ng/g dry extract, leaves containing 32.25 ± 0.74 ng/g dry extract, and stems containing 9.20 ± 0.11 ng/g dry extract [9] [11]. The primary glucosinolate in watercress is gluconasturtiin, which produces phenethyl isothiocyanate upon hydrolysis [10] [12].

The distribution of glucosinolates and their isothiocyanate products varies significantly among different Brassica vegetables [12]. Broccoli serves as a rich source of glucoraphanin, which produces sulforaphane, while broccoli sprouts contain approximately ten times higher concentrations with 1153 mg per 100g dry weight compared to mature broccoli at 44-171 mg per 100g dry weight [13]. Mustard greens and cabbage primarily contain sinigrin, which yields allyl isothiocyanate upon myrosinase hydrolysis [12].

Wasabi (Wasabia japonica) contains unique glucosinolates that produce three distinct long-chain methyl isothiocyanates not found in other vegetables [12]. These compounds demonstrate significantly higher biological activity compared to other isothiocyanates, with effectiveness reported to be 40 times greater than sulforaphane [12]. Garden cress is rich in glucotropaeolin, the precursor of benzyl isothiocyanate, while radish contains glucoraphanin similar to broccoli [12].

The content and profile of glucosinolates in plants are influenced by multiple factors including plant species, organ type, developmental stage, and environmental conditions [14]. Individual Brassicaceae species typically produce between 30-40 different glucosinolates, with aliphatic methionine-derived glucosinolates contributing most significantly to this diversity [15]. The variation in glucosinolate accumulation is controlled by quantitative trait loci, with four to six loci identified as controlling aliphatic glucosinolate concentration in seeds [15].

Vegetable SpeciesPrimary GlucosinolateMajor Isothiocyanate ProductGlucosinolate Content (mg/100g fresh weight)Plant Part with Highest Content
Watercress (Nasturtium officinale)GluconasturtiinPhenethyl isothiocyanate (PEITC)82.1 (flowers), 32.3 (leaves), 9.2 (stems)Flowers
Broccoli (Brassica oleracea)GlucoraphaninSulforaphane44-171Florets
Broccoli sprouts (Brassica oleracea)GlucoraphaninSulforaphane1153Sprouts
Cabbage (Brassica oleracea)SinigrinAllyl isothiocyanate (AITC)25-120Leaves
Cauliflower (Brassica oleracea)GlucoraphaninSulforaphane35-95Florets
Kale (Brassica oleracea)GlucobrassicinIndole-3-carbinol150-300Leaves
Wasabi (Wasabia japonica)Unique methylthioalkyl glucosinolates3 unique long-chain methyl isothiocyanatesVariable (highest potency)Rhizome
Mustard greens (Brassica juncea)SinigrinAllyl isothiocyanate (AITC)80-200Leaves
Garden cress (Lepidium sativum)GlucotropaeolinBenzyl isothiocyanate (BITC)75-150Seeds
Radish (Raphanus sativus)GlucoraphaninSulforaphane20-80Roots

Ecological and Agricultural Roles in Plant Defense Mechanisms

1-Isothiocyanato-8-(methylthio)octane and related compounds function as crucial components of plant defense systems, serving multiple ecological and agricultural roles [16] [17]. The mustard oil bomb defense system, as it is commonly known, represents a sophisticated two-component mechanism where glucosinolates and myrosinase enzymes are spatially separated until tissue damage occurs [16] [17].

The primary ecological function involves direct toxicity to herbivorous insects [18] [19]. Plant secondary metabolites, including isothiocyanates, cause direct toxicity to insect pests through protein alkylation and enzyme inhibition [18]. These compounds stimulate antixenosis mechanisms in plants, creating feeding deterrence through noxious odors, repellent tastes, or allergenic characteristics [18] [19]. Research has demonstrated that glucosinolate content in plant tissues correlates positively with damage resistance against various herbivores including Pieris rapae and Spodoptera littoralis [20].

The compounds function as allelochemicals, providing competitive advantages in plant communities [21] [22]. Allelopathic interactions mediated by these chemical compounds enable plants to modify their surrounding soil chemical composition, creating an altered chemical ecological environment [21]. This phenomenon increases plant resistance to microorganism invasion and infection while inhibiting the growth of competing microorganisms [21].

Agricultural applications have leveraged these natural defense mechanisms through biofumigation practices [23]. Brassicaceae plants are incorporated into agricultural soils where glucosinolates decompose to produce volatile isothiocyanates that are toxic to soil organisms including bacteria, fungi, and nematodes [23]. This method provides a more sustainable and environmentally friendly alternative to synthetic fumigants while being less persistent in the environment [23].

The defense mechanisms operate through multiple pathways including antimicrobial activity against soil-borne pathogens [24] [20]. Glucosinolates and their hydrolysis products control infestation by numerous fungi, bacteria, aphids, and worms [24] [20]. These compounds disrupt cell walls and interfere with metabolic processes in target organisms, causing membrane damage and oxidative stress [25].

Plant defense allocation follows optimal defense theory principles, where glucosinolates are concentrated in tissues of greatest fitness value [26]. Mature leaves supply young leaves with glucosinolates to optimize defense against herbivores, demonstrating the importance of coordinated biosynthesis and transport for effective plant protection [26]. This spatial distribution governs herbivore feeding behavior, with generalist insects showing strong preferences for tissues with lower glucosinolate concentrations [26].

The ecological significance extends to ecosystem-level interactions through the recruitment of natural enemies [18]. Volatile chemical signals released upon herbivore attack can attract parasitic wasps and predators, providing indirect plant protection [18]. Additionally, these compounds contribute to induced systemic resistance, priming defense gene expression for enhanced stress tolerance against secondary pathogen attacks [18].

Defense MechanismTarget OrganismsMode of ActionEcological Significance
Direct toxicity to herbivoresInsect larvae, aphids, caterpillarsProtein alkylation, enzyme inhibitionReduces herbivore pressure
Feeding deterrenceGeneralist herbivoresTaste/odor repulsionProtects valuable plant tissues
Growth inhibition of pathogensFungi, bacteria, nematodesCell wall disruption, metabolic interferencePrevents disease establishment
Antimicrobial activitySoil-borne pathogensMembrane damage, oxidative stressMaintains plant health
Soil fumigation (biofumigation)Soilborne pests, weedsVolatile isothiocyanate releaseSustainable pest management
Induced systemic resistanceSecondary pathogen attacksPriming defense gene expressionEnhanced stress tolerance
Recruitment of natural enemiesParasitic wasps, predatorsVolatile chemical signalsEcosystem-level pest control
Allelochemical competitionCompeting plant speciesRoot exudation, resource competitionCompetitive advantage in plant communities

Traditional Synthetic Routes

The synthesis of 1-Isothiocyanato-8-(methylthio)octane follows established pathways for isothiocyanate preparation, adapted for this specific aliphatic compound with its characteristic methylthio functionality. Traditional synthetic approaches rely primarily on dithiocarbamate salt formation followed by desulfurization or direct conversion from amine precursors [1] [2].

Dithiocarbamate-Mediated Synthesis

The most widely employed traditional route involves the formation of dithiocarbamate intermediates through reaction of the corresponding primary amine, 8-(methylthio)octylamine, with carbon disulfide in the presence of a base [1] [2]. This two-step process begins with nucleophilic attack of the amine on carbon disulfide, generating the dithiocarbamate salt, which subsequently undergoes desulfurization to yield the target isothiocyanate [1].

The reaction proceeds through the following general mechanism: Initial formation of the dithiocarbamate salt occurs when 8-(methylthio)octylamine reacts with carbon disulfide in aqueous potassium carbonate solution at room temperature [1]. The resulting potassium dithiocarbamate salt can be isolated or processed in situ. Subsequent desulfurization employs various reagents, with the choice of desulfurating agent significantly affecting yield and reaction conditions [1] [2].

Thiophosgene-Based Methodology

Direct conversion of 8-(methylthio)octylamine using thiophosgene represents the classical approach, providing yields of 72-95% under anhydrous conditions with base catalysis [1] [2]. Despite excellent yields and broad scope, this method requires extreme caution due to the highly toxic nature of thiophosgene, limiting its practical application [1].

Lead Nitrate Oxidation

Lead nitrate serves as an effective desulfurization agent for dithiocarbamate salts, offering yields of 74-85% for aryl isothiocyanates [1]. The reaction requires extended reaction times of 16.5 hours with heating, but provides simple workup through steam distillation [1]. The formation of lead sulfide precipitate serves as a convenient reaction completion indicator [1].

Copper-Catalyzed Approaches

Copper(II) sulfate pentahydrate represents a milder alternative for dithiocarbamate decomposition, achieving yields of 40-85% under moderate heating conditions [1] [3]. This method benefits from the use of readily available, stable catalysts and generates no toxic byproducts, simplifying purification procedures [1] [3].

MethodStarting MaterialReaction ConditionsYield Range (%)AdvantagesLimitations
Thiophosgene-mediatedPrimary amine + thiophosgeneBase, anhydrous conditions72-95High yields, wide scopeHighly toxic reagent
Dithiocarbamate decompositionAmine + CS₂ + baseRoom temperature, aqueous68-95Mild conditions, versatileMultiple steps required
Lead nitrate oxidationDithiocarbamate salt + Pb(NO₃)₂16.5 h, heating74-85Simple workupLong reaction times
Copper-catalyzed oxidationDithiocarbamate salt + CuSO₄3 h, mild heating40-85Mild conditions, cheapLower yields
Tosyl chloride methodAmine + CS₂ + TsCl<30 min, room temperature34-97Very fast reactionLimited scope

Modern Catalytic and Green Chemistry Approaches

Contemporary synthetic methodologies emphasize environmental sustainability, atom economy, and reduced toxicity while maintaining synthetic efficiency. These approaches have revolutionized isothiocyanate synthesis through innovative catalytic systems and benign reaction conditions [4] [5] [6].

Hydrogen Peroxide-Mediated Synthesis

Hydrogen peroxide represents one of the most effective green alternatives for dithiocarbamate oxidation, achieving yields of 84-98% under mild aqueous conditions [1] [7]. This methodology tolerates various functional groups, including hydroxyl and aromatic substituents, making it particularly suitable for complex structures like 1-Isothiocyanato-8-(methylthio)octane [1]. The reaction proceeds at room temperature in water or protic solvents, eliminating the need for organic solvents and reducing environmental impact [1] [7].

Sodium Persulfate Methodology

Sodium persulfate has emerged as an exceptionally versatile desulfurization agent, particularly valuable for chiral isothiocyanate synthesis where stereochemical integrity must be preserved [1] [4]. This method achieves yields of 68-99% and can be performed as either a traditional two-step process or a convenient one-pot procedure in aqueous medium [1] [4]. The persulfate-mediated approach shows excellent compatibility with amino acid derivatives and other sensitive functionalities [1] [4].

Elemental Sulfur Catalysis

A groundbreaking sustainable approach employs elemental sulfur with catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for direct conversion of isocyanides to isothiocyanates [4] [5]. This methodology achieves remarkable environmental efficiency with E-factors as low as 0.989 when conducted in green solvents such as dihydrolevoglucosenone (Cyrene™) or gamma-butyrolactone [4] [5]. The reaction operates at moderate temperatures (40°C) and provides yields ranging from 34-95% across diverse substrate classes [4] [5].

Iodine-Mediated Green Synthesis

Iodine serves as a non-toxic, environmentally benign desulfurization agent, offering excellent availability and cost-effectiveness [1] [8]. The method employs water/ethyl acetate biphasic systems, facilitating easy product extraction and workup [1] [8]. Yields of 60-95% are typical, with reaction completion occurring within 30 minutes at room temperature [1] [8].
Calcium Oxide-Based Methodology

An innovative approach utilizes calcium oxide as both base and desulfurizing agent, simplifying the reaction system while reducing costs and side products [6]. This method achieves moderate to high yields (70-88%) at room temperature over 48 hours, demonstrating excellent atom economy and environmental compatibility [6].

Microwave-Assisted Synthesis

Microwave irradiation combined with Lawesson's reagent enables rapid isothiocyanate formation from isocyanates in solvent-free conditions [1] [9]. This approach reduces reaction times to minutes while achieving yields of 43-85%, though it requires specialized equipment and careful optimization [1] [9].

MethodCatalyst/ReagentE-factorYield Range (%)Temperature (°C)Reaction Time
Hydrogen peroxide oxidationH₂O₂2.5-5.084-98Room temp1 h
Sodium persulfate methodNa₂S₂O₈1.8-3.268-99Room temp≤4 h
Elemental sulfur catalysisS₈ + DBU (2-5 mol%)0.989-2.134-95404 h
Iodine-mediated synthesisI₂3.0-6.060-95Room temp0.5 h
Calcium oxide methodCaO1.5-3.070-88Room temp48 h

Derivative Synthesis for Enhanced Bioactivity

The structural modification of 1-Isothiocyanato-8-(methylthio)octane through targeted derivatization offers pathways to enhanced biological activity and improved pharmacological properties. These transformations focus on modifying the methylthio functionality and introducing additional reactive centers [10] [11] [12].

Oxidative Derivatization of Methylthio Group

The methylthio substituent at the 8-position provides an excellent handle for oxidative modifications, generating sulfoxide and sulfone derivatives with distinct biological profiles [10] [11]. Oxidation to the corresponding methylsulfinyl derivative, 1-Isothiocyanato-8-(methylsulfinyl)octane, employs controlled oxidants such as meta-chloroperoxybenzoic acid or hydrogen peroxide [10]. This transformation typically achieves yields of 75-85% while preserving the isothiocyanate functionality [10].

Further oxidation to the methylsulfonyl analogue, 1-Isothiocyanato-8-(methylsulfonyl)octane, requires stronger oxidizing conditions but provides compounds with enhanced antimicrobial properties [10] [13]. These derivatives demonstrate improved water solubility and cellular uptake compared to the parent methylthio compound [10].

Aromatic Substitution Strategies

Although 1-Isothiocyanato-8-(methylthio)octane lacks aromatic character, its synthesis can be adapted to incorporate aromatic substitution patterns through modified starting materials [14] [11]. Phenethyl isothiocyanate derivatives, synthesized via Staudinger/aza-Wittig reactions, achieve yields of 83-95% and exhibit superior anticancer activity [14] [15].

Amino Acid Conjugation

The development of amino acid-isothiocyanate conjugates represents a promising strategy for targeted drug delivery and enhanced bioavailability [16] [12]. Tandem Staudinger/aza-Wittig reactions enable the preparation of Nβ-protected aminoalkyl isothiocyanates with yields of 85-95% while maintaining stereochemical integrity [17] [5].

Chiral Derivatization

Enantioselective synthesis of chiral analogues, such as (R)-2-Isothiocyanatooctane, employs stereospecific methodologies including the use of chiral auxiliaries or asymmetric catalysis . These approaches achieve yields of 78-92% with excellent enantiomeric excess, providing access to compounds with selective biological targets .

Acyl Isothiocyanate Formation

Introduction of acyl groups through reaction with acid chlorides or anhydrides generates acyl isothiocyanate derivatives possessing dual electrophilic centers [16]. These compounds serve as versatile synthetic intermediates for heterocycle formation and exhibit unique reactivity patterns compared to simple alkyl isothiocyanates [16].

Sugar-Derived Analogues

Enzymatic hydrolysis of glucosinolate precursors provides access to naturally-inspired derivatives with inherent bioactivity profiles [15] [12]. These transformations yield compounds with 60-80% efficiency while maintaining the natural structural motifs associated with beneficial health effects [15].

Derivative TypeExample CompoundSynthesis MethodBioactivity EnhancementYield (%)
Methylsulfinyl derivatives1-Isothiocyanato-8-(methylsulfinyl)octaneOxidation of methylthio precursorIncreased antioxidant activity75-85
Methylsulfonyl analogues1-Isothiocyanato-8-(methylsulfonyl)octaneFurther oxidation of sulfinylEnhanced antimicrobial properties70-80
Aromatic substituted ITCsPhenethyl isothiocyanateStaudinger/aza-WittigImproved anticancer activity83-95
Amino acid derivativesNβ-protected aminoalkyl ITCsTandem Staudinger/aza-WittigBetter cellular uptake85-95
Chiral isothiocyanates(R)-2-IsothiocyanatooctaneStereospecific synthesisSelective biological targets78-92

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Dates

Last modified: 04-14-2024

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